molecular formula C55H77N13O14S2 B12323373 (Pro7)-Neurokinin B

(Pro7)-Neurokinin B

Cat. No.: B12323373
M. Wt: 1208.4 g/mol
InChI Key: TTWKWWRHWRUGFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Pro7)-Neurokinin B is a peptide belonging to the tachykinin family, which is known for its role in various physiological processes. This compound is a modified form of Neurokinin B, where the seventh amino acid is proline. Neurokinin B is primarily involved in the regulation of reproductive functions and is found in the central nervous system and peripheral tissues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Pro7)-Neurokinin B typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.

    Deprotection: The temporary protecting groups on the amino acids are removed using TFA.

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like TIS.

Industrial Production Methods

For large-scale production, automated peptide synthesizers are employed. These machines streamline the SPPS process, ensuring high purity and yield. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

(Pro7)-Neurokinin B can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine residues, leading to the formation of methionine sulfoxide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like DTT.

    Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Fmoc-protected amino acids and coupling reagents like HBTU.

Major Products Formed

    Oxidation: Methionine sulfoxide.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Chemistry

(Pro7)-Neurokinin B is used in the study of peptide chemistry, particularly in understanding the effects of amino acid substitutions on peptide structure and function.

Biology

In biological research, this compound is used to study the role of tachykinins in reproductive physiology and their interactions with neurokinin receptors.

Medicine

This compound is investigated for its potential therapeutic applications in treating reproductive disorders and certain types of cancer.

Industry

In the pharmaceutical industry, this compound is used in drug development and as a reference standard in analytical methods.

Mechanism of Action

(Pro7)-Neurokinin B exerts its effects by binding to neurokinin receptors, particularly the neurokinin 3 receptor (NK3R). This binding activates intracellular signaling pathways, including the phospholipase C pathway, leading to the release of intracellular calcium and activation of protein kinase C. These events result in various physiological responses, such as the regulation of gonadotropin-releasing hormone (GnRH) secretion.

Comparison with Similar Compounds

Similar Compounds

    Neurokinin A: Another member of the tachykinin family, involved in smooth muscle contraction and pain transmission.

    Substance P: A well-known tachykinin that plays a role in pain perception and inflammation.

Uniqueness

(Pro7)-Neurokinin B is unique due to its specific role in reproductive physiology and its selective binding to NK3R. The substitution of proline at the seventh position may also confer distinct structural and functional properties compared to other tachykinins.

Properties

IUPAC Name

3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H77N13O14S2/c1-31(2)22-38(50(77)62-36(47(57)74)17-20-83-3)61-44(69)29-59-54(81)43-16-11-19-68(43)55(82)42(24-33-14-9-6-10-15-33)67-51(78)39(23-32-12-7-5-8-13-32)64-53(80)41(27-46(72)73)66-52(79)40(25-34-28-58-30-60-34)65-49(76)37(18-21-84-4)63-48(75)35(56)26-45(70)71/h5-10,12-15,28,30-31,35-43H,11,16-27,29,56H2,1-4H3,(H2,57,74)(H,58,60)(H,59,81)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,76)(H,66,79)(H,67,78)(H,70,71)(H,72,73)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TTWKWWRHWRUGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H77N13O14S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1208.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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